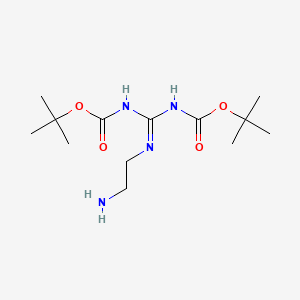

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Description

Significance of Guanidine (B92328) Functionalities in Chemical Biology and Material Science

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and pharmaceutical agents. rsc.org Its prevalence is due in part to the ability of the corresponding protonated form, the guanidinium (B1211019) cation, to engage in a variety of noncovalent interactions, including hydrogen bonding, electrostatic interactions, and π-stacking. rsc.org This capacity for molecular recognition makes the guanidinium group a key pharmacophore in drugs targeting a wide range of conditions, including cardiovascular diseases, inflammation, and viral infections. rsc.org

In the realm of material science, guanidine-based polymers have demonstrated notable antimicrobial properties. researchgate.net The cationic nature of the guanidinium group is thought to be crucial for their ability to disrupt bacterial membranes. researchgate.net

Strategic Importance of Protective Groups in Multifunctional Molecule Synthesis

The synthesis of complex molecules bearing multiple functional groups presents a significant challenge to organic chemists. To achieve selective transformations at a specific site, other reactive groups within the molecule must be temporarily masked or "protected." The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups, a crucial strategy in multistep syntheses.

Overview of N,N'-Bis(tert-Butoxycarbonyl)Guanidine Derivatives as Pivotal Intermediates

N,N'-bis(tert-butoxycarbonyl)guanidine derivatives, such as 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, are valuable intermediates for the introduction of the guanidine functionality. The two Boc groups modulate the reactivity of the guanidine core, rendering it stable enough to be carried through various synthetic steps. The terminal primary amine on the ethyl linker of the title compound provides a reactive handle for conjugation to other molecules. Once incorporated, the Boc groups can be readily removed to unveil the guanidinium group at a late stage of the synthesis. This strategy avoids the complications that can arise from the high basicity and nucleophilicity of an unprotected guanidine group during the synthetic sequence. nih.gov

Detailed Research Findings on this compound

A significant advancement in the preparation of this compound was reported by Hickey, Ashton, Khosa, and Pfeffer in 2012. researchgate.net Their work outlines an optimized, scalable, and high-yielding synthesis that circumvents many of the limitations of previous methods.

The reported synthesis utilizes the reaction of N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea with ethylenediamine. researchgate.net This method is notable for its high efficiency, providing the desired product in over 90% yield on a greater than 5-gram scale. researchgate.net A key advantage of this procedure is that the resulting this compound is obtained in high purity directly from the reaction mixture, obviating the need for chromatographic purification. researchgate.net This streamlined process makes the reagent more accessible for routine use in both academic and industrial research settings. researchgate.net The methodology has also been successfully applied to the synthesis of related aminoalkylguanidines, such as the 1,3-propyl and 1,4-butyl diamine derivatives, albeit in slightly lower yields of 70% and 61%, respectively. researchgate.net

The physical and chemical properties of this compound are well-defined. It is a solid with a melting point in the range of 95-98 °C. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQKBELHRNEGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451044 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203258-44-0 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Aminoethyl 1,3 Di Boc Guanidine

Established Synthetic Routes and Precursors

The principal strategy for synthesizing 2-(2-Aminoethyl)-1,3-di-Boc-guanidine involves the direct guanidinylation of diamines, which serves as a streamlined approach to obtaining the target molecule. nih.gov

Guanidinylation of diamines like 1,2-ethanediamine is a common and effective method. This approach leverages powerful guanidinylating reagents that can selectively react with one of the amino groups of the diamine.

A widely employed method for the synthesis of Boc-protected guanidines is the reaction of an amine with N,N'-Bis(Boc)-S-methylisothiourea. researchgate.net This reagent is a stable, versatile, and effective compound for introducing the di-Boc-guanidinyl group onto primary and secondary amines. chemimpex.comfishersci.com In this specific synthesis, 1,2-ethanediamine is treated with N,N'-Bis(Boc)-S-methylisothiourea. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) (Et₃N), to facilitate the reaction. tcichemicals.com While commercially available N,N'-Bis-BOC-S-methylisothiourea reacts smoothly with various amines, the reaction with diamines requires careful control of stoichiometry to favor mono-guanidinylation and avoid the formation of di-substituted byproducts. researchgate.netresearchgate.net An excess of the diamine is often used to achieve high yields of the desired mono-protected product. researchgate.net

Table 1: Guanidinylation using N,N'-Bis(Boc)-S-methylisothiourea

| Reactant A | Reactant B | Key Reagents | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Amine | N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | Triethylamine (Et₃N) | N,N'-di-Boc-guanidine derivative | 86% | tcichemicals.com |

N,N'-Di-Boc-N"-triflylguanidine is recognized as one of the most efficient and general reagents for the guanidinylation of amines, applicable in both solution and solid-phase synthesis. orgsyn.org This reagent reacts rapidly and under mild conditions with primary and secondary amines. google.comgoogle.com The reaction to form a di-Boc-protected guanidine (B92328) is often complete within an hour at room temperature. google.comgoogle.com For the synthesis of this compound, 1,2-ethanediamine is reacted with N,N'-Di-Boc-N"-triflylguanidine, typically in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (B109758). beilstein-journals.org This method is highly effective, providing the desired product in excellent yields. beilstein-journals.org The triflyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the amine.

Table 2: Guanidinylation using N,N'-Di-Boc-N"-triflylguanidine

| Reactant A | Reactant B | Base | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Primary Amine | N,N'-Di-Boc-N"-triflylguanidine | Triethylamine | Di-Boc-protected guanidine | 98% | beilstein-journals.org |

Beyond the use of isothioureas and triflylguanidines, several other methods have been developed for the synthesis of Boc-protected guanidines. researchgate.net Many of these routes start with thiourea (B124793), which is considered a stable and easily prepared precursor. researchgate.net

One notable alternative involves the activation of N,N'-di-Boc-thiourea with cyanuric chloride (TCT). researchgate.netorganic-chemistry.org This approach provides an environmentally benign substitute for traditional methods that use toxic heavy-metal reagents like mercury(II) chloride, without a significant loss in yield or reactivity. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed in the presence of N-methylmorpholine (NMM) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Other established precursors for guanidine synthesis include carbodiimides, amidines, cyanamides, and pyrazoles. researchgate.net For instance, 1-H-pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine reacts under mild conditions with a variety of amines to yield the corresponding protected guanidines in moderate to high yields. researchgate.net Additionally, photocatalytic methods using catalysts like Ru(bpy)₃Cl₂ have emerged, allowing for the conversion of thioureas to guanidines under ambient temperature and visible light irradiation. organic-chemistry.org

Synthesis through Guanidinylation of Diamines

Reaction Conditions and Optimization Parameters in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions, particularly the choice of solvent and the temperature.

The optimal solvent and temperature vary depending on the chosen synthetic route.

For the guanidinylation of an amine with N,N'-Bis(Boc)-S-methylisothiourea , a polar aprotic solvent like N,N-dimethylformamide (DMF) is effective. tcichemicals.com The reaction is often initiated at a reduced temperature, such as 0 °C, before proceeding. tcichemicals.com

When using the highly reactive N,N'-Di-Boc-N"-triflylguanidine , reactions are typically carried out at room temperature and are usually complete within an hour. google.comgoogle.com A range of solvents can be used, including dichloromethane, chloroform, benzene, acetonitrile, and DMSO. google.comgoogle.com Unpolar solvents like dichloromethane are often preferred. orgsyn.orggoogle.comgoogle.com The synthesis of the N,N'-Di-Boc-N"-triflylguanidine reagent itself requires strictly controlled low temperatures, starting at -78°C and slowly warming to -20°C. orgsyn.org

In the alternative method using cyanuric chloride (TCT) with di-Boc-thiourea , tetrahydrofuran (B95107) (THF) has been identified as the optimal solvent, leading to yields as high as 95%. organic-chemistry.org Other solvents such as DMF and dichloromethane (CH₂Cl₂) have been shown to result in lower yields. organic-chemistry.org

A direct guanidinylation protocol for α,ω-diamines has been successfully performed in dichloromethane at an ambient temperature of 20°C. nih.gov The choice of solvent can be critical; for instance, compounds that are insoluble in preferred nonpolar solvents can sometimes be converted into more soluble derivatives, such as by silylation, to allow the reaction to proceed efficiently in solvents like dichloromethane. google.comgoogle.com

Table 3: Solvent and Temperature Conditions for Boc-Guanidine Synthesis

| Guanidinylation Reagent/Method | Solvent(s) | Temperature | Ref. |

|---|---|---|---|

| N,N'-Bis(Boc)-S-methylisothiourea | N,N-Dimethylformamide (DMF) | 0 °C | tcichemicals.com |

| N,N'-Di-Boc-N"-triflylguanidine | Dichloromethane, Chloroform, Benzene, Acetonitrile, DMSO | Room Temperature | google.comgoogle.com |

| Di-Boc-thiourea with Cyanuric Chloride (TCT) | Tetrahydrofuran (THF) | Not specified (mild conditions implied) | organic-chemistry.org |

Role of Catalysts and Additives

The synthesis of guanidines, including this compound, often involves the coupling of an amine with a guanylating agent. This transformation is frequently facilitated by catalysts and additives that enhance reaction rates, improve yields, and minimize side reactions. Key reagents in this context include carbodiimides, triethylamine, and hydroxybenzotriazole (B1436442) (HOBt).

Carbodiimides: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are primarily known as coupling agents in peptide synthesis. wikipedia.orgcreative-peptides.com In the context of guanidine synthesis, they function as dehydration agents or activators. wikipedia.org The general mechanism involves the reaction of an amine with the carbodiimide (B86325). While direct guanylation of primary amines with carbodiimides can be achieved, it often requires harsh conditions without a catalyst. dergipark.org.tr Catalytic guanylation reactions have become more common, providing a more atom-economical route to guanidines. researchgate.net For instance, a common strategy involves the activation of a protected thiourea, which then reacts with an amine to form the desired guanidine. An alternative approach involves the reaction of an amine with a carbodiimide in the presence of a catalyst to facilitate the C-N bond formation. dergipark.org.trresearchgate.net

Triethylamine: Triethylamine is a widely used organic base in the synthesis of protected guanidines. orgsyn.org Its primary role is to act as an acid scavenger, neutralizing any acidic byproducts generated during the reaction. For example, in the preparation of N,N'-di-Boc-N"-triflylguanidine, a key intermediate for many guanidinylation reactions, triethylamine is used to facilitate the reaction between N,N'-di-Boc-guanidine and triflic anhydride (B1165640) at low temperatures. orgsyn.org It may also be required for the guanylation of less reactive amines. orgsyn.org The basicity of triethylamine is crucial for deprotonating precursor molecules, thereby increasing their nucleophilicity and promoting the desired reaction pathway.

Table 1: Role of Key Additives in Guanidine Synthesis

| Additive/Catalyst | Primary Function | Mechanism of Action | Reference |

|---|---|---|---|

| Carbodiimides (e.g., DCC, EDCI) | Coupling/Activating Agent | Activates a precursor (e.g., thiourea) or directly facilitates the addition of an amine to form the guanidine moiety. | wikipedia.orgdergipark.org.trresearchgate.net |

| Triethylamine | Base/Acid Scavenger | Neutralizes acidic byproducts and deprotonates reactants to increase their nucleophilicity. | orgsyn.org |

| Hydroxybenzotriazole (HOBt) | Reaction Additive | Suppresses side reactions and racemization by forming a more stable active ester intermediate with carbodiimides. | creative-peptides.comwikipedia.orgnih.gov |

Enhanced Methodologies: Microwave-Assisted Synthesis

To improve reaction times and yields, modern synthetic chemistry has increasingly adopted enhanced methodologies, with microwave-assisted synthesis being a prominent example. Microwave irradiation can dramatically reduce reaction times for the protection of primary amines and the synthesis of guanidine derivatives compared to conventional heating methods. rsc.orgnih.gov

The application of microwave energy has been shown to be effective in various organic transformations, including the synthesis of chiral guanidine organocatalysts and the formation of heterocyclic structures from bis-Boc-guanidines. rsc.orgresearchgate.net For example, a novel intramolecular cyclization of soluble polymer-supported bis-Boc-guanidines was discovered during their reaction with amines under microwave irradiation, highlighting the unique reaction pathways that can be accessed with this technology. rsc.org In other studies, microwave heating at 100°C for one hour was optimal for the synthesis of guanidine-substituted oxanorbornanes, with prolonged heating leading to polymer formation. nih.gov This indicates that while microwave assistance is powerful, careful optimization of reaction time and temperature is crucial. The use of microwave-assisted procedures for introducing the guanidine unit onto amino amide derivatives has also been reported, resulting in quantitative chemical efficiency. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Often long, requiring several hours to days. | Dramatically reduced, often to minutes or a few hours. | rsc.orgnih.gov |

| Reaction Yield | Can be lower due to side reactions from prolonged heating. | Often higher yields due to rapid, uniform heating and reduced side product formation. | researchgate.net |

| Energy Efficiency | Less efficient, heats the entire vessel. | More efficient, directly heats the solvent and reactants. | nih.gov |

| Side Reactions | More prone to side reactions and decomposition of thermally sensitive compounds. | Can minimize side reactions by reducing overall heating time. | rsc.orgnih.gov |

Scalability and Process Efficiency in the Preparation of this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally benign. For this compound, scalability hinges on the development of efficient and robust synthetic protocols.

Research has focused on creating mild and inexpensive procedures that avoid toxic or hazardous reagents. A significant advancement is the replacement of toxic heavy-metal reagents like mercury(II) chloride (HgCl₂) with more environmentally friendly activators like cyanuric chloride (TCT) for the guanylation of amines using di-Boc-thiourea. organic-chemistry.orgresearchgate.netthieme-connect.com This change eliminates the issue of heavy-metal waste without a significant loss in yield or reactivity, making the process more suitable for large-scale applications. organic-chemistry.orgresearchgate.net

Process efficiency is also enhanced by optimizing solvent use and reaction conditions. Tetrahydrofuran (THF) has been identified as a superior solvent for certain guanylation reactions, leading to higher yields and purity compared to alternatives like DMF or dichloromethane. organic-chemistry.org Furthermore, some synthetic routes for related compounds have demonstrated considerable scalability, with procedures being successfully increased tenfold in production scale. orgsyn.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, further improves efficiency by reducing the need for intermediate isolation and purification steps, saving time, and minimizing material loss.

Isolation and Purification Techniques to Enhance Product Purity and Shelf Stability

The final stage of synthesis, isolation and purification, is critical for obtaining this compound with the high purity required for subsequent applications and for ensuring its long-term stability. The basic nature of the guanidine functional group can sometimes complicate purification. thieme-connect.com

A multi-step purification process is typically employed following the reaction. This usually begins with an aqueous workup , where the reaction mixture is washed with various solutions to remove inorganic salts and water-soluble impurities. This may involve washing with a mild acidic solution, such as 2 M aqueous sodium bisulfate or 10% citric acid, followed by washes with water and brine (a saturated sodium chloride solution). orgsyn.orgchemicalbook.com

After the initial wash, the organic layer containing the product is separated, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered. chemicalbook.comnih.gov The solvent is then removed under reduced pressure to yield the crude product. orgsyn.org

For high-purity material, flash column chromatography is the most common purification technique. chemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica (B1680970) gel. A carefully selected solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate, is then passed through the column. thieme-connect.comtcichemicals.com The components of the crude mixture separate based on their affinity for the silica gel, allowing for the isolation of the pure guanidine product. thieme-connect.com In some optimized procedures, the need for chromatographic purification can be avoided, which is a significant advantage for large-scale synthesis. researchgate.net The final, purified product is often obtained as a stable solid, with a reported melting point of 95-98 °C. sigmaaldrich.comchemdad.com

Reactivity Profile and Functional Group Interconversions of 2 2 Aminoethyl 1,3 Di Boc Guanidine

Reactions Involving the Primary Amine Moiety (–NH2)

The primary amine of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine serves as a reactive handle for a variety of conjugation and derivatization reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen bonds, enabling the incorporation of the di-Boc-guanidinoethyl fragment into larger molecular scaffolds.

Amidation and Peptide Coupling Reactions in Medicinal Chemistry

In the realm of medicinal chemistry, the primary amine of this compound is frequently utilized in amidation and peptide coupling reactions. This allows for the synthesis of complex molecules and peptidomimetics containing a guanidine (B92328) group, a common feature in biologically active compounds. organic-chemistry.orgnih.gov The Boc (tert-butoxycarbonyl) protecting groups on the guanidine moiety are stable under the basic conditions often employed in peptide synthesis, making it an ideal reagent for such applications. genscript.comresearchgate.net

The coupling of this compound with carboxylic acids is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the primary amine of the guanidine compound to form a stable amide bond.

Table 1: Common Peptide Coupling Reagents for Amidation

| Coupling Reagent | Description |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that activates carboxylic acids. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used carbodiimide for peptide synthesis. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent that forms an active ester. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another common and effective peptide coupling reagent. |

The resulting amide products can be further manipulated, with the Boc groups being readily removed under acidic conditions to unveil the free guanidinium (B1211019) group when desired. nih.govresearchgate.net

Nucleophilic Ring-Opening Reactions with Electrophilic Heterocycles (e.g., Vinyl Azlactones)

The primary amine of this compound can act as a potent nucleophile in ring-opening reactions with various electrophilic heterocycles. A notable example is the reaction with vinyl azlactones (also known as oxazolones). This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the azlactone ring, leading to its opening. researchgate.netresearchgate.net

This type of reaction is valuable for the synthesis of modified amino acid derivatives and other complex structures. The reaction is generally clean and specific, occurring readily under mild conditions. researchgate.net In the context of this compound, this would result in the formation of a new amide bond and the incorporation of the di-Boc-guanidinoethyl side chain.

Other electrophilic heterocycles, such as vinyl-substituted γ-lactones, can also undergo ring-opening reactions with primary amines, often catalyzed by transition metals like palladium. nih.govnih.gov

Conjugation Strategies for Material Science Applications (e.g., Polymer Functionalization)

In material science, the primary amine of this compound provides a convenient point of attachment for the functionalization of polymers. Guanidinylated polymers have garnered interest due to their potential applications in gene delivery and other biomedical fields, owing to the cell-penetrating properties of the guanidinium group. nih.gov

One common strategy for polymer conjugation involves reacting a polymer bearing electrophilic groups (e.g., activated esters, isocyanates) with the primary amine of the guanidine compound. This results in the formation of a stable covalent bond, effectively grafting the di-Boc-guanidinoethyl moieties onto the polymer backbone.

Table 2: Polymer Functionalization Strategies

| Polymer Functional Group | Conjugation Chemistry |

| N-Hydroxysuccinimide (NHS) Esters | Amide bond formation with primary amines. |

| Isocyanates | Urea linkage formation with primary amines. |

| Epoxides | Ring-opening reaction with primary amines to form a β-amino alcohol. |

The resulting guanidinylated polymers can exhibit enhanced properties, such as improved cellular uptake, which can be fine-tuned by controlling the degree of functionalization. nih.gov

Transformations and Stability of the Boc-Protected Guanidine System

The di-Boc-protected guanidine system is generally stable to a range of reaction conditions, particularly basic and nucleophilic environments. researchgate.net However, it can be derivatized at its peripheral sites, and the protecting groups can be removed under acidic conditions.

Derivatization at Peripheral Sites Without Boc Removal

While the primary amine is the most common site of reaction, it is also possible to achieve derivatization at the nitrogen atoms of the guanidine moiety without removing the Boc protecting groups. For instance, N-alkylation of N,N'-di-Boc-guanidines can be achieved under specific conditions. nih.gov This allows for the introduction of additional diversity into the molecule.

Furthermore, while less common, acylation at the guanidino nitrogens could potentially be achieved, although this would require careful control of reaction conditions to avoid cleavage of the Boc groups.

Selective Chemical Modifications of the Ethylene (B1197577) Linker

Selective modification of the ethylene linker in this compound presents a synthetic challenge due to the relative inertness of the C-C and C-H bonds. However, strategies for the functionalization of similar ethylene diamine derivatives have been reported, often involving multi-step sequences. nih.gov

In the context of polymers, post-polymerization modification of poly(ethylene oxide) has been achieved through C-H functionalization, suggesting that direct modification of the ethylene linker in smaller molecules might be feasible under specific catalytic conditions. chemrxiv.orgchemrxiv.org Such modifications could involve the introduction of substituents that alter the spacing or conformational properties of the molecule.

Strategic Utility in Advanced Chemical Synthesis

2-(2-Aminoethyl)-1,3-di-Boc-guanidine as a Multifunctional Building Block

The utility of this compound stems from its identity as a bifunctional building block. The terminal primary amine serves as a reactive handle for coupling reactions, most commonly amide bond formation, while the di-Boc-protected guanidine (B92328) unit provides a latent source of the strongly basic and cationic arginine side chain functionality. This dual nature enables chemists to construct elaborate molecular frameworks with precise control over the placement and display of the guanidinium (B1211019) group, a feature of paramount importance in biological systems.

The reagent's structure is amenable to incorporation into a vast range of molecular architectures, from linear peptide-like chains to complex polycyclic systems. This versatility has established it as a key component in the synthetic chemist's toolbox for creating novel chemical entities.

The guanidinium group of the amino acid arginine is fundamental to many biological recognition events, mediating crucial interactions through hydrogen bonding and electrostatic attraction. google.com Consequently, the synthesis of peptides, peptidomimetics, and arginine analogs is a major focus of bioorganic and medicinal chemistry. This compound is an exemplary reagent for this purpose. It allows for the conversion of other amino acids, such as ornithine, into arginine residues directly within a peptide sequence. google.com This is typically achieved by coupling the free ε-amino group of an ornithine residue with the reagent, although it is more commonly used to guanidinylate a primary amine precursor to form an arginine analog building block prior to peptide synthesis.

The synthesis of arginine analogs often involves the reaction of a primary amine with a guanidinylating agent. The use of a di-Boc protected reagent like this compound ensures that the resulting protected guanidine group is compatible with standard peptide synthesis conditions, particularly those used in solid-phase peptide synthesis (SPPS). google.com For instance, in a synthetic route to create isotopically labeled arginine, a free amine was treated with N,N'-bis-Boc-1-guanyl pyrazole (B372694) to yield a tri-Boc protected arginine analog, demonstrating the principle of building up the side chain using protected guanidinylating agents.

Table 1: Selected Reagents for Arginine Analog Synthesis

| Guanidinylating Reagent Precursor/Variant | Application Context | Resulting Structure |

|---|---|---|

| N,N'-bis-Boc-1-guanyl pyrazole | Synthesis of isotopically labeled L-arginine | Tri-Boc protected arginine analog |

| N,N'-Di-Boc-N"-triflyl-guanidine | Solid-phase conversion of ornithine to arginine | Arginine residue in a peptide sequence |

| N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | Preparation of Boc-protected guanidines | Arylpyridin-2-yl guanidine derivatives |

Construction of Diverse Molecular Scaffolds and Architectures

Incorporation into Complex Nitrogen-Containing Ring Systems (e.g., Piperidine (B6355638) Derivatives)

The versatility of this compound extends beyond linear peptides to the synthesis of complex nitrogen-containing heterocycles, which form the core of many pharmaceuticals. researchgate.netresearchgate.net The aminoethyl portion of the reagent can be used as a nucleophile or be tethered to a pre-existing ring system to introduce the guanidine functionality.

A notable application is in the synthesis of novel piperidine derivatives designed as σ1 receptor ligands. nih.gov While not using the guanidine reagent directly, the synthesis of 4-(2-aminoethyl)piperidine scaffolds illustrates a key synthetic strategy where the title compound could be employed. nih.gov In such a synthesis, a precursor with a reactive site (e.g., an aldehyde or a leaving group) on an ethyl side chain attached to the piperidine ring could be reacted with the primary amine of a guanidine synthon. Alternatively, a piperidine derivative bearing a primary amine could be directly guanidinylated. This incorporation of a guanidine or a precursor thereof can significantly alter the pharmacological properties of the resulting molecule, influencing receptor affinity and selectivity. nih.govmdpi.com

Norbornane (B1196662) and its heteroatom-containing analogs like oxanorbornane provide rigid, three-dimensional scaffolds that are increasingly used in drug design to control the spatial orientation of functional groups. The functionalization of these scaffolds with guanidinium groups can lead to novel molecular probes and therapeutic agents. Research has demonstrated the successful attachment of this compound to norbornane-based diacids. The coupling was achieved using standard peptide coupling reagents (EDCI and HOBt) to form amide bonds between the norbornane diacid and the primary amine of the guanidinylating reagent. This approach yields rigid molecules displaying two protected guanidine groups, which can be deprotected in a subsequent step to give the final guanidinium chloride salts. This methodology highlights the utility of the reagent in creating structurally defined, multivalent ligands based on the rigid norbornane framework.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large collections of related compounds, or libraries, for biological screening. The properties of this compound make it well-suited for this purpose. Its compatibility with solid-phase synthesis and the robust nature of the Boc protecting groups allow for its use as a building block in automated or semi-automated library production.

For example, in the generation of a positional scanning library of bis-cyclic guanidines, various building blocks were systematically combined on a solid support to create a library of over 45,000 individual compounds. google.com While this specific library used a different synthetic route, it exemplifies the principles where a building block like this compound could be employed. It can be coupled to a resin-bound scaffold, followed by further diversification steps or cleavage from the resin. Similarly, encoded library technology, where each compound on a bead is associated with a chemical tag identifying its synthetic history, has been used to create libraries of highly functionalized pyrrolidines. The use of building blocks with orthogonal protecting groups is crucial in such syntheses, and the di-Boc-protected nature of the title compound fits well within these complex synthetic schemes.

Contributions to Medicinal Chemistry-Oriented Synthesis

The guanidinium group is a key pharmacophore in a multitude of biologically active molecules due to its ability to engage in strong, specific interactions with biological targets like enzymes and receptors. The synthesis of molecules for medicinal chemistry often requires the strategic introduction of this group. This compound serves as a vital tool in this context, enabling the synthesis of guanidine-containing compounds with potential therapeutic applications.

The development of novel inhibitors for enzymes such as Mitogen- and stress-activated kinase 1 (MSK1), implicated in inflammatory diseases like asthma, showcases this utility. In the synthesis of arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors, a Boc-protected guanidinylating agent was reacted with various 2-aminopyridine (B139424) derivatives. This strategy allows for the modular synthesis of a range of potential inhibitors where the properties of the arylpyridine core can be systematically varied. The Boc protection is essential for the coupling reaction and is removed in the final step to yield the active guanidinium salt.

Table 2: Examples of Medicinally-Oriented Scaffolds and Targets

| Scaffold/Compound Class | Synthetic Strategy Involving Guanidinylation | Potential Biological Target/Application |

|---|---|---|

| Arylpyridin-2-yl Guanidines | Reaction of 2-aminopyridines with a Boc-protected guanidinylating agent. | MSK1 Inhibition (Anti-inflammatory) |

| 4-(2-Aminoethyl)piperidine Derivatives | Conceptual incorporation of a guanidine moiety onto the aminoethyl side chain. nih.gov | σ1 Receptor Ligands (Antiproliferative) nih.govmdpi.com |

| Guanidinylated Norbornanes | Amide coupling of a norbornane diacid with this compound. | Rigid multivalent ligands, molecular probes |

Design and Synthesis of Receptor Agonists and Antagonists (e.g., Neuropeptide FF Receptors)

The Neuropeptide FF (NPFF) system, comprising NPFF1 and NPFF2 receptors, is implicated in a variety of physiological processes, including the modulation of opioid-induced hyperalgesia and tolerance. mdpi.comresearchgate.netcapes.gov.br Consequently, the development of selective ligands for these receptors is of significant interest in medicinal chemistry. The guanidine moiety is a key pharmacophore for NPFF receptor affinity. mdpi.comresearchgate.net

In the pursuit of nonpeptide small molecule ligands for NPFF receptors, this compound has been employed as a crucial building block. For instance, in the synthesis of a reverse amide analog (46) of a lead compound, this guanidinylation reagent was coupled with a commercially available piperidine derivative. nih.gov The synthesis involved the coupling of 1-benzyl-4-phenylamino-4-carboxy-piperidine with this compound using standard peptide coupling reagents (EDCI/HOBt) to yield the Boc-protected intermediate in a 70% yield. Subsequent removal of the Boc protecting groups with trifluoroacetic acid (TFA) afforded the final guanidine-containing compound. nih.gov This strategic incorporation of the guanidinoethyl moiety demonstrates the utility of this compound in the generation of lead compounds for NPFF receptor modulators.

Table 1: Synthesis of Neuropeptide FF Receptor Ligand Precursor

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield | Reference |

| 1-benzyl-4-phenylamino-4-carboxy-piperidine | This compound | EDCI/HOBt | Boc-protected reverse amide (45) | 70% | nih.gov |

| Boc-protected reverse amide (45) | TFA | - | Reverse amide (46) | 54% | nih.gov |

Development of Novel Anti-Infective Agents (e.g., Antifungal Compounds)

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with new mechanisms of action. nih.govnih.govnih.gov Guanidine-containing compounds have emerged as a promising class of antimicrobials due to their ability to interact with and disrupt microbial cell membranes. nih.govnih.govnih.govnih.gov

While specific examples detailing the use of this compound in the synthesis of antifungal agents are not prevalent in the reviewed literature, the strategic incorporation of the guanidine functionality is a well-established approach. For example, a series of aminohydrazone derivatives were synthesized, with one guanidine-containing compound exhibiting broad-spectrum antifungal activity against various Candida species, Aspergillus species, Cryptococcus neoformans, and Rhizopus oryzae. nih.gov In another study, a series of thiazoyl guanidine derivatives were identified as inhibitors of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. scbt.com One of the lead compounds from this series demonstrated potent antifungal activity against Aspergillus fumigatus, including azole-resistant strains. scbt.com

The general strategy involves the synthesis of a molecular scaffold that can be functionalized with a guanidine group, often through the use of a protected guanidinylating agent. The Boc-protected nature of this compound makes it an ideal candidate for such synthetic strategies, allowing for the late-stage introduction of the guanidine moiety, thereby minimizing potential interference with other reaction steps. The resulting guanidinylated compounds often exhibit enhanced antifungal potency compared to their non-guanidinylated precursors.

Table 2: Examples of Guanidine-Containing Antifungal Agents

| Compound Class | Fungal Pathogen(s) | Key Findings | Reference |

| Aminoguanidine derivative | Candida species, Cryptococcus neoformans, Aspergillus species, Rhizopus oryzae | Exhibited potent antifungal activity against a broad range of fungal pathogens. nih.gov | nih.gov |

| Thiazoyl guanidine derivative | Aspergillus fumigatus | Inhibited ergosterol biosynthesis and showed efficacy against azole-resistant strains. scbt.com | scbt.com |

| Spermidine tri-substituted by guanidine moieties | Candida spp., Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, Paracoccidioides lutzii | Showed promising antifungal activity and selectivity, particularly against Cryptococcus and Paracoccidioides species. nih.govnih.gov | nih.govnih.gov |

Functionalization of Biologically Active Natural Product Derivatives (e.g., Triterpene Acids)

Triterpene acids, such as betulinic acid, ursolic acid, and oleanolic acid, are naturally occurring compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The chemical modification of these natural products is a common strategy to enhance their therapeutic potential. The introduction of a guanidine group into the triterpenoid (B12794562) scaffold can improve their physicochemical properties and biological activity. nih.gov

A key strategy for the functionalization of triterpene acids involves the modification of their C-28 carboxylic acid group. In one study, a series of C-28 amino-functionalized triterpenoids were synthesized, which then served as precursors for the introduction of a guanidine moiety. nih.gov These amino-functionalized derivatives were reacted with a guanidinylating agent to yield the final guanidine-functionalized triterpene acid derivatives. This approach allows for the systematic investigation of the influence of the guanidine group on the biological activity of the parent natural product. The resulting guanidinylated triterpenoids have shown promising cytotoxic activity against various cancer cell lines. nih.govnih.gov

Table 3: Synthesis of Guanidine-Functionalized Triterpene Acid Derivatives

| Triterpene Acid Precursor | Functionalization Strategy | Resulting Derivative | Biological Activity Investigated | Reference |

| Betulinic Acid | C-28 amidation followed by guanidinylation | C-28 guanidine-functionalized betulinic acid derivative | Anticancer | nih.govnih.gov |

| Ursolic Acid | C-28 amidation followed by guanidinylation | C-28 guanidine-functionalized ursolic acid derivative | Anticancer, Antimicrobial | nih.govnih.gov |

| Oleanolic Acid | C-28 amidation followed by guanidinylation | C-28 guanidine-functionalized oleanolic acid derivative | Anticancer, Antimicrobial | nih.govnih.gov |

Deprotection Methodologies for the N,n Bis Tert Butoxycarbonyl Guanidine Moiety

Acid-Catalyzed Boc Removal for Guanidine (B92328) Functionalization

Acid-catalyzed deprotection of Boc groups is a widely employed and effective strategy. jk-sci.comacsgcipr.org The mechanism involves protonation of the carbonyl oxygen of the Boc group by a strong acid, which leads to the formation of a tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com This carbamic acid is unstable and readily decarboxylates to yield the free amine, or in this case, the guanidinium (B1211019) salt, with the release of carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com

Trifluoroacetic acid (TFA) is a common and potent reagent for the cleavage of Boc protecting groups from guanidine moieties. jk-sci.comnih.gov It is typically used in a solution with a solvent such as dichloromethane (B109758) (DCM). nih.govcommonorganicchemistry.com The reaction is generally rapid and efficient, often proceeding to completion at room temperature. nih.govcommonorganicchemistry.com

The process begins with the protonation of the Boc group by TFA, which facilitates the elimination of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com The carbamic acid intermediate then undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding the deprotected guanidinium trifluoroacetate (B77799) salt. commonorganicchemistry.com The volatile byproducts, isobutylene (B52900) (formed from the tert-butyl cation) and carbon dioxide, are easily removed from the reaction mixture. commonorganicchemistry.com

Several studies have demonstrated the efficacy of TFA in deprotecting N,N'-di-Boc-guanidines. For instance, in the synthesis of bioactive aliphatic polycarbonates, the deprotection of pendant Boc-protected guanidine functions was achieved by treating the polymer with TFA in anhydrous DCM for 1.5 hours at room temperature. nih.gov The completion of the reaction was confirmed by the disappearance of the Boc group signals in the 1H NMR spectrum. nih.gov In peptide synthesis, TFA is frequently used for Boc removal, with typical conditions involving a solution of TFA in DCM (e.g., 25-55% TFA) for a short duration. commonorganicchemistry.comnih.govcapes.gov.br A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA mixture resulted in higher purity peptides on average. nih.govcapes.gov.br

| Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| N,N'-di-Boc-guanidine polymer | TFA in anhydrous DCM, 1.5 h at RT | Effective deprotection confirmed by 1H NMR | nih.gov |

| Boc-protected peptides on solid support | 55% TFA in DCM, 30 min | Higher purity peptides compared to 100% TFA | nih.govcapes.gov.br |

| Generic SM (Starting Material) | 25% TFA in DCM, 2 h at RT | Crude product obtained after removal of volatiles | commonorganicchemistry.com |

| Generic SM (Starting Material) | TFA in DCM (1:1), 2 h at RT | Product isolated after workup and HPLC purification | commonorganicchemistry.com |

Hydrochloric acid (HCl) provides another effective method for the deprotection of N,N'-di-Boc-guanidines. commonorganicchemistry.com It is commonly used as a solution in an organic solvent, such as 1,4-dioxane (B91453) or methanol (B129727). commonorganicchemistry.com The mechanism is analogous to that of TFA-mediated deprotection, involving acid-catalyzed cleavage of the tert-butyl carbamate. youtube.com

The use of HCl in dioxane is a well-established protocol. commonorganicchemistry.comacsgcipr.org For example, a Boc-protected amine can be dissolved in dioxane and treated with a 4M solution of HCl in dioxane. commonorganicchemistry.com The reaction typically proceeds at room temperature and can take several hours to reach completion, often resulting in the precipitation of the guanidinium hydrochloride salt. commonorganicchemistry.com This precipitation can be advantageous for product isolation.

In some cases, HCl in methanol is employed. commonorganicchemistry.com The choice of solvent can influence the reaction rate and the solubility of the starting material and product. For instance, a starting material was dissolved in dry methanol and treated with 4M HCl in dioxane. commonorganicchemistry.com Another example involved the use of concentrated HCl in a mixture of methanol and water. commonorganicchemistry.com A solvent-free method has also been developed where HCl gas is generated ex situ and used for the deprotection of N-Boc derivatives, yielding the hydrochloride salts in quantitative amounts. nih.gov This method is noted for its high tolerance of other acid-sensitive functional groups. nih.gov

| Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Generic SM | 4M HCl in dioxane, RT, 2 h | Bis-HCl product obtained as a solid | commonorganicchemistry.com |

| Generic SM | 4M HCl in dioxane, RT, 16-64 h | Product obtained as a solid in quantitative yield | commonorganicchemistry.com |

| Generic SM | 4M HCl in dioxane, added dropwise, RT, 24 h | Product isolated as the HCl salt | commonorganicchemistry.com |

| Generic SM | 4M HCl in dioxane with dry MeOH, RT | Reaction mixture stirred for 3 h | commonorganicchemistry.com |

| Various N-Boc derivatives | Ex situ generated HCl gas, solvent-free | Quantitative yield of hydrochloride salts | nih.gov |

Considerations for Selective Deprotection in Poly-Protected Systems (General Boc context)

In complex molecules with multiple protecting groups, achieving selective deprotection is a significant synthetic challenge. nih.gov The Boc group is generally more sensitive to acid than many other protecting groups, which can often allow for its selective removal. acsgcipr.org The concept of "orthogonal protection" is key, where different protecting groups can be removed under distinct conditions without affecting others. bham.ac.ukbiosynth.com

For instance, the Boc group can be cleaved under acidic conditions that leave other groups like the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups intact. masterorganicchemistry.com The Cbz group is typically removed by catalytic hydrogenation, while the Fmoc group is base-labile. masterorganicchemistry.com This orthogonality is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS). biosynth.com

However, when multiple acid-labile groups are present, achieving selectivity can be more nuanced. The relative lability of different Boc groups (e.g., on primary vs. secondary amines, or alkyl vs. aryl amines) can sometimes be exploited. nih.gov For example, thermal deprotection in continuous flow has shown that aryl N-Boc groups can be removed preferentially in the presence of alkyl N-Boc groups by controlling the temperature. nih.gov

In systems containing both N-Boc and tert-butyl esters, selective deprotection is challenging as both are acid-labile. organic-chemistry.org While strong acids typically cleave both, specific conditions can sometimes differentiate them. For example, it has been reported that the CeCl₃·7H₂O-NaI system can selectively cleave tert-butyl esters in the presence of N-Boc groups, which is the reverse of the usual selectivity under acidic conditions. organic-chemistry.org Conversely, methods have been developed for the selective removal of an N-Boc group in the presence of a tert-butyl ester, often requiring careful optimization of reaction conditions. acs.org

The trifluoroacetyl group has been explored as an orthogonal protecting group for guanidines, as it is cleaved under mild basic conditions and is complementary to the acid-labile Boc group. nih.govacs.org

Quantitative Aspects of Deprotection and Impact on Downstream Synthesis

Quantitative or near-quantitative yields for Boc deprotection are frequently reported in the literature under optimized conditions. commonorganicchemistry.comnih.gov For example, a solvent-free deprotection method using ex situ generated HCl gas afforded hydrochloride salts in quantitative yields. nih.gov In a synthesis of clavatadine A, a tandem lactone hydrolysis and guanidine deprotection under dilute acidic conditions proceeded in 93% yield. nih.gov

The choice of deprotection conditions can have a significant impact on downstream reactions. For example, in solid-phase peptide synthesis, incomplete Boc removal can lead to the omission of the next amino acid residue in the sequence, resulting in deletion peptides as major impurities. nih.govcapes.gov.br A study found that using 55% TFA in DCM for deprotection resulted in a 9% higher average purity of peptides compared to using 100% TFA, which was attributed to better resin swelling and more complete deprotection with the diluted TFA. nih.govcapes.gov.br

Furthermore, the byproducts of deprotection must be considered. The tert-butyl cation generated during acid-catalyzed deprotection can potentially alkylate nucleophilic sites on the substrate or product, such as thiols, indoles, or even the guanidine group itself, leading to undesirable side products. acsgcipr.org The use of scavengers can mitigate these side reactions.

The work-up procedure following deprotection is also important. Often, the deprotected amine is obtained as an ammonium (B1175870) salt (e.g., trifluoroacetate or hydrochloride). commonorganicchemistry.comcommonorganicchemistry.com This salt may be used directly in the next step, or a basic work-up or ion-exchange resin can be used to isolate the free amine. rsc.orgresearchgate.netnih.gov The choice of work-up must be compatible with any other functional groups in the molecule to avoid unwanted side reactions like ester hydrolysis. researchgate.net

Future Research Directions and Advanced Synthetic Prospects

Exploration of Novel and Sustainable Synthetic Routes to 2-(2-Aminoethyl)-1,3-di-Boc-guanidine

The synthesis of N,N'-di-Boc-protected guanidines has traditionally relied on methods that can be hazardous and generate significant waste. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes.

One promising avenue involves the replacement of heavy metal reagents, such as mercury(II) chloride (HgCl₂), which have been classically used to activate thiourea (B124793) derivatives for guanylation reactions. organic-chemistry.orgresearchgate.net An alternative and more eco-friendly approach utilizes cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea. organic-chemistry.org This method offers a greener alternative by avoiding heavy-metal waste without a significant loss in reactivity or yield. organic-chemistry.orgresearchgate.net The reaction proceeds by activating di-Boc-thiourea with TCT in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an amine in the presence of a base such as N-methylmorpholine (NMM). organic-chemistry.org

Another sustainable strategy employs N-iodosuccinimide (NIS) as a promoter for the guanylation of amines with di-Boc-thiourea. researchgate.net This method provides a favorable alternative to both heavy metal and Mukaiyama's reagent activation. researchgate.net Furthermore, research into iodine-catalyzed guanylation of primary amines with N,N′-di-Boc-thiourea and a terminal oxidant like tert-butyl hydroperoxide (TBHP) presents another pathway that can be more cost-effective and environmentally friendly. researchgate.net

A significant advancement in the synthesis of this compound has been the development of an optimized, high-yielding (>90%) and scalable (>5 g) method that circumvents the need for chromatographic purification. researchgate.net This procedure can also be applied to other diamines, such as those with 1,3-propyl and 1,4-butyl linkers, albeit with slightly lower yields. researchgate.net The ability to produce the compound in high purity without chromatography is a substantial step towards a more sustainable and economically viable process. researchgate.net

Future explorations in this area could focus on the development of catalytic and one-pot procedures, minimizing waste and energy consumption. The use of mechanochemistry, such as ball milling, for guanidinylation reactions has shown promise for other N,N'-di-Boc-protected guanidines and could be a fruitful area of investigation for the synthesis of the title compound.

Table 1: Comparison of Reagents for N,N'-di-Boc-Guanidine Synthesis

| Activating Reagent | Advantages | Disadvantages |

| Mercury(II) Chloride (HgCl₂) | High reactivity | Toxic heavy metal waste |

| Cyanuric Chloride (TCT) | Environmentally benign, inexpensive | May require optimization for some substrates |

| N-Iodosuccinimide (NIS) | Avoids heavy metals, good yields | Stoichiometric use of reagent |

| Iodine/TBHP | Catalytic, cost-effective | May not be suitable for all substrates |

Expanded Utility in the Synthesis of Advanced Pharmaceutical Intermediates and Bioconjugates

The primary application of this compound is as a guanidinylation reagent, particularly in peptide synthesis. researchgate.netsigmaaldrich.comscbt.comsigmaaldrich.com However, its potential extends far beyond the construction of simple arginine-containing peptides. The presence of a free amino group allows for its incorporation into more complex molecular architectures, serving as a linchpin for the late-stage introduction of a protected guanidine (B92328) moiety.

A key area of future development lies in its use for the synthesis of advanced pharmaceutical intermediates. For instance, a related compound, di-Boc agmatine, can be converted to the corresponding isocyanate, which then acts as a reactive intermediate for the synthesis of complex natural products like clavatadine A. nih.gov This strategy of converting the amino group of a di-Boc-guanidino alkylamine into a more reactive functional group highlights a pathway for creating diverse and intricate molecular scaffolds.

The synthesis of acylguanidines, which are present in a number of biologically active compounds, represents another significant application. researchgate.net The development of prolinyl acyl guanidines as inhibitors of the BACE-1 enzyme, implicated in Alzheimer's disease, showcases the therapeutic potential of molecules derived from guanidinylation reagents. researchgate.net Furthermore, this compound can be envisioned as a key building block for constructing libraries of compounds for drug discovery, such as in the development of novel MSK1 inhibitors. rsc.org

In the realm of bioconjugation, the terminal amino group of this compound provides a handle for attachment to biomolecules. This can be particularly useful for modifying peptides and proteins to introduce the guanidinium (B1211019) group, which can play a crucial role in molecular recognition and binding events. nih.gov Future research could explore the use of this reagent in creating peptide-drug conjugates, where the guanidinium group may enhance cell permeability or target engagement. Additionally, its incorporation into peptide nucleic acids (PNAs) or other oligonucleotide analogues could be investigated for applications in antisense therapy or diagnostics. The development of novel bioconjugation strategies, moving beyond classical click chemistry, will further expand the utility of this versatile building block. nih.gov

Table 2: Potential Applications in Advanced Synthesis

| Application Area | Example | Potential Advantage |

| Natural Product Synthesis | Synthesis of clavatadine A analogues | Late-stage introduction of a complex guanidine moiety |

| Medicinal Chemistry | BACE-1 and MSK1 inhibitor scaffolds | Access to novel chemical space for drug discovery |

| Peptide Modification | Introduction of arginine mimetics | Modulation of peptide structure and function |

| Bioconjugation | Peptide-drug conjugates | Enhanced cellular uptake or targeting |

| Oligonucleotide Analogues | PNA modification | Improved binding affinity and biological stability |

Development of Chemo- and Regioselective Transformations of Guanidine-Bearing Molecular Scaffolds

A significant challenge and opportunity in the chemistry of this compound lies in the selective transformation of its two distinct functional groups. The development of chemo- and regioselective reactions is crucial for unlocking its full potential as a synthetic building block.

Future research should focus on reactions that can selectively target the primary amino group in the presence of the di-Boc-protected guanidine. This would allow for the elaboration of the aminoethyl side chain prior to the deprotection of the guanidine. For example, selective acylation, alkylation, or sulfonylation of the primary amine would generate a diverse array of intermediates for further synthetic manipulation. The development of orthogonal protection strategies, where the primary amine and the guanidine group can be deprotected under different conditions, is also a key area for exploration.

Conversely, methods for the selective modification of the Boc-protected guanidine group while leaving the primary amine intact would also be highly valuable. Research on the modification of the guanidine group in peptidic ligands has shown that even subtle changes, such as alkylation at different nitrogen atoms of the guanidine, can lead to significant changes in biological activity. nih.gov Applying these principles to this compound could lead to the development of novel building blocks with fine-tuned properties.

The synthesis of polycyclic structures incorporating the guanidine functionality is another promising direction. For instance, N,N′-Di-Boc-2H-isoindole-2-carboxamidine has been used as a cycloaddition delivery reagent for the guanidine functionality. mdpi.com Investigating the potential of this compound to participate in similar cycloaddition reactions, either through its guanidine moiety or after modification of its primary amine, could open up new avenues for the synthesis of complex heterocyclic systems.

Ultimately, the goal is to develop a toolbox of selective reactions that allow for the independent manipulation of the two functional ends of this compound. This would enable its use in a modular fashion for the convergent synthesis of complex molecules with diverse functionalities.

Q & A

Q. What are the recommended synthetic protocols for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine?

The compound is typically synthesized via multi-step protection and functionalization of guanidine derivatives. For example, a related guanidine derivative (2-(3-nitrophenyl)-1,3-di-Boc-guanidine) was synthesized by reacting 3-nitroaniline with bis-Boc-pyrazolocarboxamidine in DMF at 40°C for 24 hours, followed by purification via silica gel chromatography (hexane/EtOAc mixtures) . Hydrogenation using PtO₂ in ethanol is then employed to reduce nitro groups to amines, yielding 2-(3-aminophenyl)-1,3-di-Boc-guanidine . Researchers should optimize reaction times and catalyst loading to improve yields, as conflicting reports show yields ranging from 36% to 94% depending on conditions .

Q. How should this compound be handled and stored to maintain stability?

While direct stability data for this compound is limited, analogous Boc-protected guanidines require storage in sealed containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the Boc groups. Avoid exposure to moisture, acids, or bases, which can deprotect the guanidine . Always use dry solvents and anhydrous conditions during synthesis and handling.

Q. What analytical techniques are essential for confirming purity and structure?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄N₄O₆: 381.1769) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm Boc-group integrity and amine functionalization .

- Chromatography : HPLC or TLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized given discrepancies in reported protocols?

Contradictory yields (e.g., 36% vs. 94% for similar intermediates) suggest critical variables such as:

- Catalyst selection : PtO₂ vs. alternative catalysts (e.g., Pd/C) for hydrogenation efficiency .

- Solvent purity : Anhydrous DMF or DCM improves reaction consistency .

- Temperature control : Elevated temperatures (e.g., 40°C) may accelerate coupling reactions but risk side products. Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .

Q. What role does this compound play in antiviral drug development?

Guanidine derivatives are studied as inhibitors of viral enzymes. For instance, structurally related di-Boc-guanidines were used to synthesize inhibitors targeting the SARS-CoV-2 Nsp15 endoribonuclease, demonstrating antiviral activity via subtle modulation of interferon pathways . The Boc groups enhance solubility and stability during in vitro assays, enabling precise structure-activity relationship (SAR) studies .

Q. How do researchers resolve contradictions in synthetic protocols for Boc-protected guanidines?

Comparative studies using alternative reagents (e.g., HgCl₂ vs. triethylamine in coupling reactions) or purification methods (e.g., column chromatography vs. recrystallization) can clarify optimal conditions. For example, replacing HgCl₂ with less toxic catalysts may improve safety without compromising yield . Peer-reviewed reproducibility studies are critical to validate protocols.

Q. What are the implications of Boc-protection on further derivatization?

Boc groups protect primary amines during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for subsequent functionalization. However, overprotection can hinder reactivity; researchers must balance protection with accessibility for downstream reactions (e.g., urea/amide formation) .

Q. What strategies mitigate common impurities in guanidine synthesis?

Common impurities include:

- Unprotected amines : Due to incomplete Boc protection. Monitor via TLC and repeat protection steps if necessary.

- Byproducts from nitro reduction : Over-hydrogenation or catalyst residues. Use Celite® filtration and rigorous washing to remove PtO₂ .

- Solvent residues : Ensure complete evaporation under vacuum and lyophilization for hygroscopic intermediates .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading, solvent ratios) .

- Data Interpretation : Cross-reference HRMS and NMR data with literature to confirm structural fidelity, especially for regioisomers .

- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear PPE, ensure fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.